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Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

Cat. No.: B075174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,2-Difluoroethyl acetate (CAS No. 1550-44-3), a fluorinated organic compound of increasing

interest in medicinal chemistry and materials science. This document presents key quantitative

data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2,2-Difluoroethyl
acetate, facilitating easy comparison and reference.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.88 Triplet of triplets (tt) JHF = 54.0, JHH = 4.0 -CHF₂

4.25 Triplet (t) JHH = 4.0 -OCH₂-

2.10 Singlet (s) - CH₃-C(=O)-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

Chemical Shift (δ)
ppm

Multiplicity (due to
C-F coupling)

Coupling Constant
(J) Hz

Assignment

169.8 Singlet (s) - C=O

112.5 Triplet (t) JCF = 242.0 -CHF₂

65.1 Triplet (t) JCCF = 26.0 -OCH₂-

20.6 Singlet (s) - CH₃-C(=O)-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 376 MHz

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

-124.5 Triplet (t) JFH = 54.0 -CF₂H

Infrared (IR) Spectroscopy Data
Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

2990 Medium C-H stretch (alkane)

1750 Strong C=O stretch (ester)

1375 Medium C-H bend (methyl)

1230 Strong C-O stretch (ester)

1050 Strong C-F stretch
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Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

124 5 [M]⁺ (Molecular Ion)

81 100 [M - CH₃CO]⁺

63 15 [CHF₂CH₂]⁺

51 95 [CHF₂]⁺

43 80 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of 2,2-Difluoroethyl acetate was dissolved in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 16 ppm.

Acquisition Time: 2.0 s.

Relaxation Delay: 1.0 s.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b075174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 250 ppm.

Acquisition Time: 1.0 s.

Relaxation Delay: 2.0 s.

Number of Scans: 1024.

Temperature: 298 K.

¹⁹F NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200 ppm.

Acquisition Time: 1.0 s.

Relaxation Delay: 2.0 s.

Number of Scans: 64.

Temperature: 298 K.

Reference: External CFCl₃ at 0.0 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

Attenuated Total Reflectance (ATR) accessory.
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Procedure:

A background spectrum of the clean, empty ATR crystal was recorded.

A small drop of neat 2,2-Difluoroethyl acetate was placed directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

The final spectrum was presented in transmittance mode.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source.

GC Conditions:

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Injection Volume: 1 µL (split ratio 50:1).

Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at

10 °C/min to 200 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Mass Range: m/z 35-300.

Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of 2,2-Difluoroethyl acetate
is depicted in the following diagram.
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Caption: Workflow for the spectroscopic analysis of 2,2-Difluoroethyl acetate.

To cite this document: BenchChem. [Spectroscopic Data of 2,2-Difluoroethyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075174#spectroscopic-data-of-2-2-difluoroethyl-
acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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